rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylicacid,cis
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Overview
Description
rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid, cis: is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a piperidine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of Methoxycarbonyl Group: The methoxycarbonyl group is introduced using methyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc or methoxycarbonyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in chiral separation techniques to obtain enantiomerically pure compounds.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the development of enzyme inhibitors and receptor modulators.
Medicine:
- Investigated for its potential therapeutic applications in drug development.
- Used as a building block in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid, cis involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The Boc and methoxycarbonyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid, trans
- rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(ethoxycarbonyl)piperidine-2-carboxylic acid, cis
- rac-(2R,6S)-1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)piperidine-2-carboxylic acid, cis
Comparison:
- Structural Differences: The position and nature of the substituents on the piperidine ring can vary, leading to differences in chemical properties and reactivity.
- Chemical Properties: The presence of different substituents can affect the compound’s solubility, stability, and reactivity.
- Biological Activity: Variations in the substituents can lead to differences in biological activity and interactions with molecular targets.
Properties
IUPAC Name |
(2R,6S)-6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-8(10(15)16)6-5-7-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHIGYGXSGYIR-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC[C@H]1C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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